molecular formula C14H17N5O2 B2687662 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878421-41-1

2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2687662
CAS No.: 878421-41-1
M. Wt: 287.323
InChI Key: KCDZDEVBPANTOT-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and various methyl and isopropenyl substituents. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the condensation of a purine derivative with an imidazole derivative. This intermediate is then subjected to further reactions, such as alkylation and cyclization, to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired transformations and maximize the yield of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated forms of the compound.

Scientific Research Applications

2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione include other purine derivatives and imidazole-containing compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents and its fused ring structure. This unique structure imparts specific chemical and biological properties that make it valuable for various applications. For instance, the presence of multiple methyl groups and the isopropenyl substituent can enhance the compound’s lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy as a drug candidate .

Properties

IUPAC Name

2,4,7-trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-8(2)6-18-9(3)7-19-10-11(15-13(18)19)16(4)14(21)17(5)12(10)20/h7H,1,6H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDZDEVBPANTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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